molecular formula C8H9ClN2O2 B14852176 Methyl 6-(aminomethyl)-4-chloropyridine-2-carboxylate

Methyl 6-(aminomethyl)-4-chloropyridine-2-carboxylate

Cat. No.: B14852176
M. Wt: 200.62 g/mol
InChI Key: BEBMLQJATCYHIO-UHFFFAOYSA-N
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Description

Methyl 6-(aminomethyl)-4-chloropyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methyl ester group, an aminomethyl group, and a chlorine atom attached to a pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(aminomethyl)-4-chloropyridine-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-chloropyridine-2-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using methanol and a suitable acid catalyst to form methyl 4-chloropyridine-2-carboxylate.

    Aminomethylation: The methyl ester is then subjected to aminomethylation using formaldehyde and ammonia or a primary amine under basic conditions to introduce the aminomethyl group at the 6-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(aminomethyl)-4-chloropyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Hydrolysis: Formation of 6-(aminomethyl)-4-chloropyridine-2-carboxylic acid.

Scientific Research Applications

Methyl 6-(aminomethyl)-4-chloropyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-(aminomethyl)-4-chloropyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The aminomethyl group can form hydrogen bonds with target molecules, while the pyridine ring can participate in π-π interactions, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(aminomethyl)-4-bromopyridine-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 6-(aminomethyl)-4-fluoropyridine-2-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

    Methyl 6-(aminomethyl)-4-methylpyridine-2-carboxylate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Methyl 6-(aminomethyl)-4-chloropyridine-2-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The chlorine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets or other molecules in chemical reactions.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 6-(aminomethyl)-4-chloropyridine-2-carboxylate

InChI

InChI=1S/C8H9ClN2O2/c1-13-8(12)7-3-5(9)2-6(4-10)11-7/h2-3H,4,10H2,1H3

InChI Key

BEBMLQJATCYHIO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)CN)Cl

Origin of Product

United States

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